Ethyl Ester vs. Methyl Ester: LogP-Driven Lipophilicity Advantage for Ethyl 2-(3-(4-bromophenyl)cyclobutyl)acetate
The target compound (ethyl ester) exhibits a computed LogP of 3.8959, which is 0.3901 log units higher than the LogP of 3.5058 reported for the methyl ester analog Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate (CAS 2119511-23-6), both values sourced from ChemScene computational chemistry data using the same prediction methodology . This difference of ΔLogP = 0.3901 corresponds to an approximately 2.5-fold increase in octanol-water partition coefficient, reflecting greater lipophilicity conferred by the additional methylene unit in the ethyl ester moiety.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 3.8959 |
| Comparator Or Baseline | Methyl 2-(3-(4-bromophenyl)cyclobutyl)acetate: LogP = 3.5058 |
| Quantified Difference | ΔLogP = +0.3901 (approximately 2.5× higher partition coefficient) |
| Conditions | Computed LogP values from ChemScene using uniform computational methodology; both compounds share identical core scaffold, bromophenyl substitution, and cyclobutyl geometry |
Why This Matters
For procurement decisions in medicinal chemistry or probe development, the higher LogP of the ethyl ester directly impacts membrane permeability, passive absorption, and chromatographic retention behavior, making it the preferred choice when increased lipophilicity is required without altering the core pharmacophore.
